molecular formula C18H16OSi B11942825 (4-Phenoxyphenyl)phenylsilane CAS No. 18544-13-3

(4-Phenoxyphenyl)phenylsilane

Cat. No.: B11942825
CAS No.: 18544-13-3
M. Wt: 276.4 g/mol
InChI Key: PIQNJTSZTMNLGC-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)phenylsilane is an organosilicon compound with the molecular formula C18H16OSi It is characterized by the presence of a phenoxy group attached to a phenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxyphenyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:

PhSiH3+BrC6H4OPhPhSi(C6H4OPh)3\text{PhSiH}_3 + \text{BrC}_6\text{H}_4\text{OPh} \rightarrow \text{PhSi(C}_6\text{H}_4\text{OPh)}_3 PhSiH3​+BrC6​H4​OPh→PhSi(C6​H4​OPh)3​

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl)phenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the phenoxy group to a phenyl group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Phenyl-substituted silanes.

    Substitution: Various substituted phenylsilanes depending on the nucleophile used.

Scientific Research Applications

(4-Phenoxyphenyl)phenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)phenylsilane involves its interaction with various molecular targets. In biological systems, it can form stable complexes with proteins and other biomolecules, potentially altering their function. The phenoxy group allows for specific interactions with aromatic amino acids, while the silicon atom can engage in unique bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl(4-phenoxyphenyl)phenylsilane: Similar structure but with a methyl group attached to the silicon atom.

    Dimethylthis compound: Contains two methyl groups attached to the silicon atom.

    (4-Chlorophenyl)phenylsilane: Similar structure with a chlorine atom instead of a phenoxy group.

Uniqueness

This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are desired.

Properties

CAS No.

18544-13-3

Molecular Formula

C18H16OSi

Molecular Weight

276.4 g/mol

IUPAC Name

(4-phenoxyphenyl)-phenylsilane

InChI

InChI=1S/C18H16OSi/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14H,20H2

InChI Key

PIQNJTSZTMNLGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH2]C3=CC=CC=C3

Origin of Product

United States

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